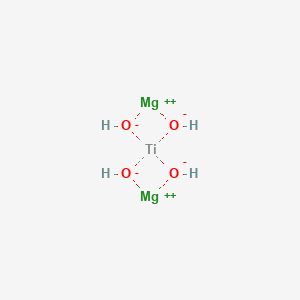

Magnesium titanium oxide (Mg2TiO4)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium titanium oxide, also known as magnesium titanate, is an inorganic compound with the chemical formula Mg2TiO4. It is a member of the spinel group of minerals and is known for its high thermal stability, mechanical strength, and dielectric properties. This compound is commonly used in various industrial applications, including ceramics, electronics, and as a catalyst in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium titanium oxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. The solid-state reaction involves mixing magnesium oxide (MgO) and titanium dioxide (TiO2) powders, followed by calcination at high temperatures (typically around 1200-1400°C) to form the desired compound . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, resulting in a homogeneous gel that is then calcined to obtain the oxide . Hydrothermal synthesis involves reacting magnesium and titanium precursors in an aqueous solution at elevated temperatures and pressures to form the oxide .

Industrial Production Methods: In industrial settings, magnesium titanium oxide is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. The raw materials, magnesium oxide and titanium dioxide, are readily available and inexpensive. The reaction is carried out in large rotary kilns or furnaces, where the mixed powders are heated to the required temperature to achieve the desired phase formation.

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Magnesium titanium oxide can be oxidized in the presence of oxygen at high temperatures to form higher oxides.

Reduction: It can be reduced using hydrogen or carbon monoxide at elevated temperatures to produce lower oxides or elemental metals.

Substitution: Substitution reactions can occur when magnesium or titanium ions are replaced by other metal ions in the crystal lattice, altering the compound’s properties.

Major Products Formed:

Oxidation: Higher oxides such as MgTiO3.

Reduction: Lower oxides or elemental magnesium and titanium.

Substitution: Modified spinel structures with different metal ions.

Wissenschaftliche Forschungsanwendungen

Photocatalytic Applications

Photocatalytic Activity

Mg2TiO4 has been extensively studied for its photocatalytic properties, particularly in the context of environmental remediation. A notable advancement involves nitrogen-doped Mg2TiO4 (Mg2TiO4−xNy), which demonstrates enhanced photocatalytic antibacterial activity under visible light. This modification allows the compound to effectively generate reactive oxygen species, such as superoxide radicals, which are crucial for disinfecting bacteria like Escherichia coli. Complete disinfection can be achieved within 60 minutes under visible light illumination at a wavelength of 400 nm or greater .

Table 1: Photocatalytic Properties of Mg2TiO4 and Nitrogen-Doped Variants

| Sample | Band Gap (eV) | BET Surface Area (m²/g) | Visible Light Activity |

|---|---|---|---|

| Mg2TiO4 | 3.81 | 1.7 | Low |

| Mg2TiO4−xNy | 2.79 | 28.9 | High |

The reduction in band gap from nitrogen doping significantly improves the light absorption capabilities of Mg2TiO4, shifting its activity into the visible spectrum and enhancing its utility in photocatalytic applications .

Material Science Applications

Dielectric Properties

Mg2TiO4 exhibits unique dielectric properties that make it suitable for applications in electronic components such as dielectric resonators, filters, and antennas. Research indicates that variations in the composition of Mg2TiO4 can lead to tailored dielectric constants and loss tangents, which are critical for optimizing performance in high-frequency applications .

Table 2: Dielectric Properties of Mg2TiO4 Ceramics

| Composition | Dielectric Constant | Loss Tangent |

|---|---|---|

| Pure Mg2TiO4 | Varies | Varies |

| Zn²⁺ Substituted | Enhanced | Reduced |

| Co²⁺ Substituted | Enhanced | Reduced |

The ability to substitute magnesium ions with other metal ions like zinc or cobalt allows for fine-tuning of the dielectric properties, making Mg2TiO4 a versatile material in electronics .

Biomedical Applications

Biocompatibility and Coatings

In biomedical engineering, Mg2TiO4 is being explored for use as a coating material on magnesium alloys to enhance their biocompatibility and corrosion resistance. Magnesium alloys are promising candidates for biodegradable implants due to their mechanical properties that resemble bone. Coating these alloys with titanium dioxide or magnesium titanium oxide can significantly improve their performance by regulating degradation rates and promoting tissue regeneration .

Table 3: Properties of Coated Magnesium Alloys

| Coating Material | Corrosion Resistance | Biocompatibility |

|---|---|---|

| Titanium Dioxide | High | Good |

| Magnesium Titanium Oxide (Mg2TiO4) | Very High | Excellent |

The incorporation of magnesium titanium oxide coatings not only enhances the corrosion resistance but also supports bioactive interactions with surrounding tissues, making it suitable for orthopedic applications .

Wirkmechanismus

The mechanism of action of magnesium titanium oxide depends on its application. In catalytic processes, it provides active sites for the adsorption and reaction of reactant molecules, facilitating the conversion to desired products. In electronic applications, its dielectric properties enable it to store and transfer electrical energy efficiently. In biomedical applications, its biocompatibility and stability allow it to interact with biological systems without causing adverse effects.

Vergleich Mit ähnlichen Verbindungen

Magnesium titanium oxide can be compared with other similar compounds, such as:

Magnesium oxide (MgO): While magnesium oxide has excellent thermal stability and is widely used as a refractory material, it lacks the dielectric properties of magnesium titanium oxide.

Titanium dioxide (TiO2): Titanium dioxide is known for its photocatalytic properties and is used in applications such as water purification and self-cleaning surfaces. it does not possess the same mechanical strength and dielectric properties as magnesium titanium oxide.

Zinc titanate (Zn2TiO4): Zinc titanate is another spinel compound with similar properties to magnesium titanium oxide but has different applications due to its unique chemical and physical characteristics.

Magnesium titanium oxide stands out due to its combination of thermal stability, mechanical strength, and dielectric properties, making it a versatile material for various applications.

Eigenschaften

CAS-Nummer |

12032-52-9 |

|---|---|

Molekularformel |

Mg2O4Ti |

Molekulargewicht |

160.48 g/mol |

IUPAC-Name |

dimagnesium;oxygen(2-);titanium(4+) |

InChI |

InChI=1S/2Mg.4O.Ti/q2*+2;4*-2;+4 |

InChI-Schlüssel |

PRCGQSJBGXSCER-UHFFFAOYSA-N |

SMILES |

[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |

Kanonische SMILES |

[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Ti+4] |

Key on ui other cas no. |

12032-52-9 |

Synonyme |

dimagnesium titanium tetraoxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.